N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Inverse agonism Constitutive activity GPCR pharmacology

RO 116 1148 is the essential pharmacological tool for precisely suppressing agonist-independent 5-HT₄ receptor signaling. Unlike standard antagonists (GR 113808, SB 207266) that merely block ligand binding, this inverse agonist actively stabilizes the receptor's 'silent' inactive state, directly reducing constitutive cAMP production. This mechanism, verified by site-directed mutagenesis of the Asp100³·³²–Trp272⁶·⁴⁸–Phe275⁶·⁵¹ transmembrane network, is critical for studies quantifying tonic receptor influence. With sub-nanomolar affinity at both human (pKi=9.1) and mouse (pKi=9.3) receptors, it ensures species-consistent results. Procure the definitive probe to differentiate inverse agonism from antagonism in your GPCR research.

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
Cat. No. B10770494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Molecular FormulaC19H28N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3
InChIInChI=1S/C19H28N2O3/c1-2-3-9-21-10-7-15(8-11-21)14-20-19(22)16-5-4-6-17-18(16)24-13-12-23-17/h4-6,15H,2-3,7-14H2,1H3,(H,20,22)
InChIKeyVBFBEYXWJLASJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide (RO 116 1148): Compound Identity and Target Class for Research Procurement


N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, commonly designated RO 116 1148 (Synonyms: RO-116-1148; CAS: 748763-84-0), is a synthetic small-molecule ligand classified as a potent 5‑HT₄ receptor inverse agonist [1]. Its molecular formula is C₁₉H₂₈N₂O₃, with a molecular weight of 332.44 g/mol and a calculated XLogP of 2.72, satisfying Lipinski's rule of five [2][3]. This compound is utilized exclusively as an investigative pharmacological tool to probe the constitutive activity and structural dynamics of the 5‑HT₄ receptor, a Gαₛ-coupled GPCR [1].

Why N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide Cannot Be Replaced by Other 5‑HT₄ Ligands


Interchanging RO 116 1148 with commonly available 5‑HT₄ receptor antagonists (e.g., GR 113808, SB 207266) or partial agonists (e.g., RS 67333, ML 10302) introduces a critical functional variable that can invalidate experimental outcomes. While these comparators block orthosteric agonist binding or partially activate the receptor, RO 116 1148 is explicitly characterized as an inverse agonist that stabilizes the receptor in an inactive 'silent' state, thereby suppressing constitutive (agonist-independent) Gαₛ signaling [1]. This mechanistic distinction—verified through site-directed mutagenesis of transmembrane network residues (Asp100³·³², Trp272⁶·⁴⁸, Phe275⁶·⁵¹) that selectively abrogate inverse agonism without affecting antagonist binding—means that substitution with a neutral antagonist will not replicate the reduction in basal cAMP production achieved by RO 116 1148 in systems with constitutive 5‑HT₄ activity [1].

Quantitative Differentiation Evidence for N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide vs. 5‑HT₄ Comparators


Functional Selectivity: Inverse Agonism at 5‑HT₄ Receptors Versus Neutral Antagonism

RO 116 1148 is functionally classified as an inverse agonist at the 5‑HT₄ receptor, meaning it suppresses basal, ligand-independent receptor signaling (constitutive activity) [1]. This is a mechanistically distinct property from neutral antagonists such as GR 113808 and SB 207266 (piboserod), which occupy the orthosteric site and block agonist responses but do not reduce constitutive Gαₛ activation [2]. The inverse agonist activity of RO 116 1148 was established using site-directed mutagenesis: two specific receptor mutations (D100³·³²A and F275⁶·⁵¹A) completely eliminated inverse agonist effects while preserving ligand binding and agonist-induced activation, demonstrating that the inverse agonism is not merely a consequence of receptor occupancy but requires a defined transmembrane interaction network [1].

Inverse agonism Constitutive activity GPCR pharmacology

Binding Affinity at Human 5‑HT₄ Receptors: RO 116 1148 pKi = 9.1

RO 116 1148 displays high binding affinity for the human 5‑HT₄ receptor with a pKi value of 9.1 (corresponding to a Ki of approximately 0.79 nM), as reported in the ArrestinDB database curated from ChEMBL [1]. This affinity places it among the high-potency 5‑HT₄ ligands. For context, the well-established antagonist GR 113808 has a reported pKi range of 9.3–10.3 at human recombinant receptors , while the partial agonist RS 67333 has a pKi of 8.03–8.7 at human 5‑HT₄ [2], and ML 10302 shows a pKi range of 7.9–9.0 [3]. RO 116 1148 is therefore comparable to GR 113808 in binding affinity but offers the unique inverse agonist pharmacology not available with the antagonist.

Binding affinity 5-HT4 receptor Radioligand binding

Mouse 5‑HT₄ Receptor Affinity: RO 116 1148 pKi = 9.3 vs. Human pKi = 9.1

RO 116 1148 exhibits a slightly higher binding affinity for the mouse 5‑HT₄ receptor (pKi = 9.3; Ki ≈ 0.50 nM) compared to the human receptor (pKi = 9.1) [1]. This cross-species affinity profile is relevant when selecting a tool compound for translational studies. The neutral antagonist GR 113808 has a reported Kd of 0.15 nM for cloned human 5‑HT₄ receptors and a pKi of 9.3–10.3 in guinea pig striatum . The partial agonist RS 67333 shows a pKi of 8.7 in guinea pig striatum but 8.03 at recombinant human 5‑HT₄, revealing a notable species-dependent affinity shift [2]. In contrast, RO 116 1148 maintains sub-nanomolar affinity across both human and mouse orthologs, minimizing species-related variability in binding.

Species ortholog comparison Binding affinity Rodent models

Structural Basis for Inverse Agonism: Defined Transmembrane Interaction Network

The inverse agonist activity of RO 116 1148 is contingent upon a specific transmembrane residue network (Asp100, Trp272, Phe275) within the 5‑HT₄ receptor, a mechanistic signature that distinguishes it from neutral antagonists [1]. Mutagenesis studies demonstrated that alanine substitution at Asp100³·³² or Phe275⁶·⁵¹ completely abolishes the inverse agonist effect of RO 116 1148 without altering its binding affinity or the receptor's ability to be activated by agonists [1]. Conversely, neutral antagonists such as GR 113808 do not require this network for their pharmacological activity, as they simply compete with agonists without influencing the R–R* equilibrium [2]. This molecular-level evidence provides a definitive structural rationale for why RO 116 1148 cannot be functionally substituted by a neutral antagonist in experiments designed to probe receptor conformation or constitutive signaling.

Structure-activity relationship Mutagenesis Receptor conformation

Chemicophysical Properties Relevant to Formulation and Handling

RO 116 1148 (Molecular Weight: 332.44; XLogP: 2.72; Topological Polar Surface Area: 50.8 Ų) satisfies Lipinski's rule of five, indicating favorable drug-likeness and membrane permeability potential [1][2]. The compound is reported to be soluble in DMSO, a standard solvent for in vitro pharmacological assays, and requires storage at 0–4°C for short-term use or −20°C for long-term stability . In comparison, GR 113808 (MW: 393.5; XLogP: ~2.5) and SB 207266 (MW: 369.5; XLogP: ~3.5) have similar solubility profiles but differ in molecular weight and lipophilicity, which can influence non-specific binding and tissue distribution in more complex assay systems.

Solubility Stability Storage

Optimal Research Application Scenarios for N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide (RO 116 1148)


Probing Constitutive 5‑HT₄ Receptor Activity in Recombinant and Native Systems

RO 116 1148 is the tool compound of choice for experiments requiring suppression of basal, agonist-independent 5‑HT₄ receptor signaling. Unlike neutral antagonists GR 113808 or SB 207266, which only block agonist-evoked responses, RO 116 1148 actively reduces constitutive cAMP production by stabilizing the receptor in an inactive conformation [1]. This is critical for studies quantifying the contribution of constitutive 5‑HT₄ activity to cellular phenotypes, where use of a neutral antagonist would systematically underestimate the receptor's tonic influence.

Structure–Function Studies of GPCR Activation Mechanisms Using Mutagenesis

The well-characterized dependence of RO 116 1148 inverse agonism on the Asp100³·³²–Trp272⁶·⁴⁸–Phe275⁶·⁵¹ transmembrane network makes this compound an essential probe for mutagenesis-based investigations of 5‑HT₄ receptor conformational dynamics [1]. Researchers can use RO 116 1148 in conjunction with receptor mutants to dissect the structural requirements for inverse agonism versus antagonism, an experimental design that is not feasible with neutral antagonists that lack a defined structural mechanism for modulating the R–R*–silent state equilibrium.

Translational Rodent Models Requiring Consistent Cross-Species Target Engagement

For in vivo or ex vivo pharmacological studies in mouse models where results are intended to inform human receptor biology, RO 116 1148 offers the advantage of sub-nanomolar affinity at both human (pKi = 9.1) and mouse (pKi = 9.3) 5‑HT₄ receptors with minimal species-dependent variability [2]. This contrasts with partial agonists like RS 67333, which exhibit larger affinity discrepancies between species, introducing a potential confound when extrapolating rodent dose–response relationships to predicted human pharmacology.

Dual-Purpose Binding and Functional Assays Leveraging Inverse Agonist Properties

In screening cascades or detailed pharmacological profiling where both receptor occupancy and modulation of constitutive activity are endpoints of interest, RO 116 1148 enables a streamlined experimental workflow. Its high binding affinity (pKi = 9.1 at human 5‑HT₄) allows it to serve as a competitive radioligand or fluorescent tracer for binding assays [2], while its inverse agonist activity simultaneously provides a functional readout of constitutive receptor tone suppression [1], eliminating the need for separate tool compounds for binding and functional assays.

Quote Request

Request a Quote for N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.